REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12][C:4]=2[N:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:7]=1>CCOCC>[ClH:1].[Cl:1][C:2]1[C:3]2[CH2:15][CH2:14][NH:13][CH2:12][C:4]=2[N:5]=[C:6]([C:8]([F:9])([F:10])[F:11])[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
262 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=C(N1)C(F)(F)F)CN(CC2)CC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C2=C(N=C(N1)C(F)(F)F)CNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 208 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 189.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |